(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
CAS No.: 1158632-50-8
Cat. No.: VC8053279
Molecular Formula: C13H22ClNO3
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride - 1158632-50-8](/images/structure/VC8053279.png)
Specification
CAS No. | 1158632-50-8 |
---|---|
Molecular Formula | C13H22ClNO3 |
Molecular Weight | 275.77 g/mol |
IUPAC Name | N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;/h6-7,9,14H,8H2,1-5H3;1H |
Standard InChI Key | LEQKNVXEBURFDP-UHFFFAOYSA-N |
SMILES | CC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl |
Canonical SMILES | CC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl |
Introduction
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a complex organic compound with the molecular formula C₁₃H₂₂ClNO₃ and a molecular weight of 275.77 g/mol . It is a derivative of the parent compound N-(2,4,5-trimethoxybenzyl)propan-2-amine, with the addition of a hydrochloride salt . This compound is of interest in scientific research due to its structural features and potential applications in medicinal chemistry.
Synthesis and Production
The synthesis of (propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of appropriate precursors to form the desired amine, followed by hydrochloride salt formation. While specific synthesis methods are not detailed in the available literature, continuous flow synthesis methods may be employed to enhance efficiency and yield on an industrial scale.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, particularly in its potential anti-cancer and anti-microbial properties. It interacts with molecular targets such as tubulin and heat shock protein 90 (Hsp90), leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. These interactions suggest its potential as a therapeutic agent in treating various diseases.
Related Compounds and Structural Similarities
Several compounds share structural similarities with (propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,4,5-Trimethoxyamphetamine | C₁₁H₁₇NO₃ | Psychoactive properties; similar structure |
3,4,5-Trimethoxybenzylamine | C₁₀H₁₅NO₃ | Used in agrochemicals; different alkyl chain |
(2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanol | C₁₂H₁₆N₄O₄ | Contains a pyrimidine ring; distinct pharmacological profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume